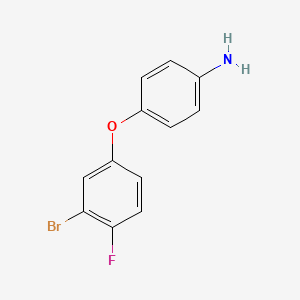
4-(3-Bromo-4-fluorophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9BrFNO . It is a derivative of aniline, where the aniline ring is substituted with a bromo group at the 3-position and a fluorophenoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves nitration of the aromatic ring followed by reduction to introduce the amino group.
Direct Displacement of Halogens in Haloarenes: This method involves the substitution of halogens in haloarenes at high temperatures.
Copper-Mediated Chemistry: Modern methods often use copper catalysts to facilitate the substitution reactions under milder conditions.
Transition-Metal-Catalyzed Processes: These processes, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce the bromo and fluorophenoxy groups onto the aniline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-(3-Bromo-4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluorophenoxy groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluorophenoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated and defluorinated products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Bromo-4-fluorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
類似化合物との比較
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
3-Bromo-4-(4-fluorophenoxy)aniline: A closely related compound with similar structural features.
4-Bromo-3-(trifluoromethyl)aniline: Another brominated aniline derivative with different substituents.
Uniqueness: 4-(3-Bromo-4-fluorophenoxy)aniline is unique due to the presence of both bromo and fluorophenoxy groups, which confer distinct reactivity and biological activity. Its combination of substituents makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
特性
分子式 |
C12H9BrFNO |
|---|---|
分子量 |
282.11 g/mol |
IUPAC名 |
4-(3-bromo-4-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChIキー |
BCCSBWTWSOXSFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



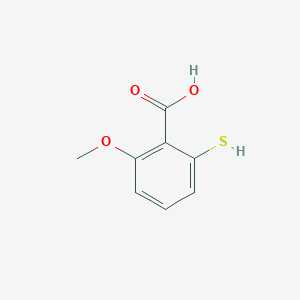

![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)
![3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13252845.png)


![2-{2-Tert-butyl-1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B13252861.png)
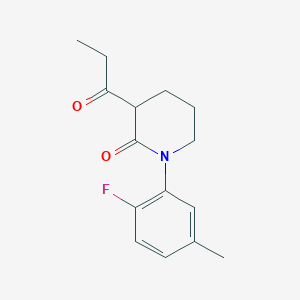
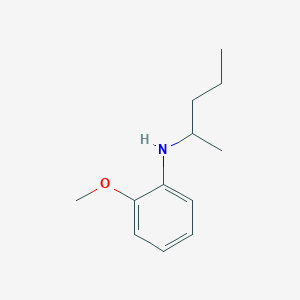
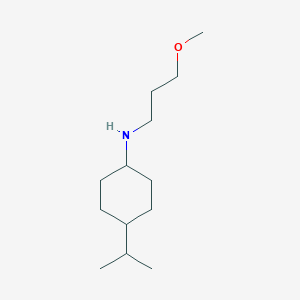

![4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13252877.png)
